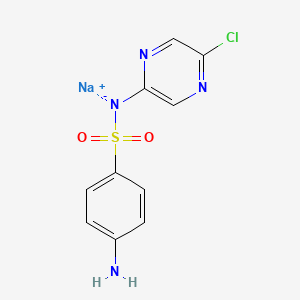

Sulfachloropyrazine (sodium)

Beschreibung

Sulfachloropyrazine sodium (SPZ), chemically designated as 4-amino-N-(6-chloro-2-pyrazinyl)benzenesulfonamide sodium monohydrate, is a sulfonamide-derived antimicrobial and anticoccidial agent. It inhibits dihydrofolate synthesis by competitively binding to dihydrofolate synthase, thereby disrupting bacterial and protozoal growth . SPZ is widely used in veterinary medicine to treat coccidiosis in poultry and livestock, as well as bacterial infections like avian cholera and typhoid . Its rapid absorption (peak plasma concentration within 3–4 hours) and renal excretion make it effective for acute infections .

Eigenschaften

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(5-chloropyrazin-2-yl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN4O2S.Na/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGGLFSIKVVWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=C(C=N2)Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN4NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71720-40-6 | |

| Record name | Sodium N-(5-chloropyrazinyl)sulphanilamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Early Methodologies (1940s–1960s)

The foundational synthesis of sulfachloropyrazine sodium was first documented by American Cyanamid Co. in 1945. This method involved a two-step process:

-

Nucleophilic substitution between 2,6-dichloropyrazine and 4-aminobenzenesulfonamide in the absence of solvents, facilitated by potassium carbonate as an acid-binding agent.

-

Salt formation by reacting the intermediate sulfaclozine with sodium hydroxide.

Key limitations of this approach included:

-

Exothermic side reactions : The absence of solvents led to rapid temperature spikes (up to 152°C), promoting the formation of bis(4-aminobenzenesulfonamido)pyrazine byproducts.

-

Low yield : Initial yields were approximately 88%, with cumbersome purification steps required to remove unreacted dichloropyrazine and sulfonamide.

-

Environmental impact : The "alkali-acid intermodulation" purification generated high-salinity wastewater, complicating disposal.

Mid-20th Century Refinements

Subsequent patents, such as GB612385 and CN102617489A, introduced phase-transfer catalysts (e.g., tetrabutylammonium bromide) and toluene as solvents to improve reaction control. These modifications:

-

Reduced reaction temperatures to 100–120°C.

-

Increased yields to 86–87% but required solvent recovery via distillation, adding operational complexity.

Modern Synthesis Techniques

Solvent-Mediated Condensation (CN104945338A)

The 2015 patent CN104945338A describes a streamlined process using dimethylformamide (DMF) and dimethylbenzene as co-solvents:

Reaction Steps:

-

Condensation :

-

Purification :

-

Salt Formation :

Advantages :

Aqueous-Organic Biphasic System (CN104910081A)

The 2014 patent CN104910081A employs a biphasic system using butyl acetate or related esters:

Reaction Steps:

-

Condensation :

-

Extraction and Crystallization :

-

Salt Formation :

Advantages :

Comparative Analysis of Key Methods

| Parameter | CN104945338A (2015) | CN104910081A (2014) | Historical Methods (1945) |

|---|---|---|---|

| Solvent System | DMF/dimethylbenzene | Butyl acetate/water | Solvent-free |

| Reaction Temp. | 140–145°C | 80–150°C | 123–152°C |

| Yield | 78.5% | 85–90% | 88% |

| Byproduct Formation | Minimal | Negligible | Significant |

| Waste Generation | Low (solvent recovery) | Low (closed-loop system) | High (salty wastewater) |

Industrial Considerations and Optimization

Solvent Selection

Analyse Chemischer Reaktionen

Step 1: Condensation Reaction

| Reactants | Conditions | Product |

|---|---|---|

| 4-Aminobenzene-1-sulfonyl chloride + 2-Amino-6-chloropyrazine | Organic solvent (e.g., DMF), 0.8–1.3 MPa, 30–50°C, 12–20 h | Sulfachloropyrazine |

An acid-binding agent (e.g., NaOH or K₂CO₃) is added to neutralize HCl byproducts. The reaction achieves >85% yield under optimal conditions .

Step 2: Salt Formation

| Reactant | Conditions | Product |

|---|---|---|

| Sulfachloropyrazine + NaOH solution | Heating to 60–80°C, followed by cooling crystallization | Sulfachloropyrazine sodium |

The final product is filtered and washed, yielding >98% purity .

Degradation Pathways

Sulfachloropyrazine sodium undergoes photolytic and oxidative degradation under environmental conditions:

UV/TiO₂ System

-

Primary mechanism : Hydroxyl radical (·OH) attack cleaves the sulfonamide bond .

-

By-products : 12 identified intermediates, including:

UV/K₂S₂O₈ System

Comparative Degradation Efficiency

| System | Degradation Rate (k, min⁻¹) | Half-Life (t₁/₂, min) |

|---|---|---|

| UV/TiO₂ | 0.023 | 30.1 |

| UV/K₂S₂O₈ | 0.041 | 16.9 |

| UV/TiO₂/K₂S₂O₈ | 0.058 | 11.9 |

The combined UV/TiO₂/K₂S₂O₈ system shows synergistic effects, enhancing degradation by 152% compared to UV alone .

Enzyme Inhibition

Sulfachloropyrazine sodium acts as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS):

This inhibition blocks folate synthesis, achieving bacteriostatic effects against Gram-positive and Gram-negative pathogens .

Solubility Profile

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 163.03 | 25 |

| Acetonitrile | 50.00 | 25 |

Note: Aqueous solutions are stable at pH 4.5–7.0 but hydrolyze rapidly under alkaline conditions (pH >9) .

Thermal Stability

Wissenschaftliche Forschungsanwendungen

Microbiological Applications

Sulfachloropyrazine sodium exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as Mycoplasma. Its mechanism of action involves the inhibition of dihydrofolic acid synthesis by competing with para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. This inhibition is crucial for the treatment of infections caused by susceptible bacteria .

Efficacy Against Specific Pathogens

- Coccidiosis in Poultry : SPZ is effective in preventing and treating coccidiosis, a parasitic disease caused by Eimeria species. Studies have shown that SPZ significantly reduces infection rates and improves overall health in chickens .

- Toxoplasmosis : Research indicates that SPZ has promising therapeutic effects against Toxoplasma gondii, a protozoan parasite. In murine models, SPZ administration resulted in a significant increase in survival rates and reduced parasite load in treated animals .

Pharmacokinetics and Detection Methods

Understanding the pharmacokinetics of sulfachloropyrazine sodium is essential for optimizing its therapeutic use. A study developed a sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for detecting SPZ levels in chicken plasma, facilitating better dosing strategies and ensuring effective treatment regimens .

Case Study: Efficacy Against Toxoplasma gondii

In a controlled study, mice infected with Toxoplasma gondii were treated with SPZ at a dosage of 250 mg/kg body weight for five days. Results demonstrated that 40% of treated mice survived, with significant improvements in their health and reduced parasite presence in vital organs . The findings suggest that SPZ could serve as an alternative treatment option for toxoplasmosis in veterinary medicine.

| Treatment Group | Drug Used | Average Survival Days | Time-point of 50% Fatalities (days) |

|---|---|---|---|

| Group 1 | Sulfachloropyrazine Sodium (SPZ) | 16.05 ± 4.58 | 17 |

| Group 2 | Sulfadiazine Sodium (SD) | 19.00 ± 5.92 | 20 |

| Group 3 | Untreated Control | 5.40 ± 0.21 | 5 |

Case Study: Coccidiosis Treatment in Poultry

In poultry studies, SPZ was administered through drinking water to assess its effectiveness against coccidiosis. Results confirmed that SPZ not only prevented infection but also improved growth rates and overall health metrics compared to untreated controls .

Wirkmechanismus

Sulfachloropyrazine sodium exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria and protozoa . By blocking this enzyme, the compound disrupts the production of folic acid, leading to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in the death of the microorganisms .

Vergleich Mit ähnlichen Verbindungen

Decoquinate

- Mechanism: A quinolone coccidiostat that disrupts mitochondrial electron transport in Eimeria spp. .

- Efficacy: In Eimeria kongi-infected rabbits, decoquinate inhibited oocyst output by 80.47%, significantly lower than SPZ’s 99.97% inhibition . SPZ-treated rabbits maintained normal growth, while decoquinate showed moderate efficacy .

- Resistance: No reported resistance to SPZ in E. kongi, whereas decoquinate is less effective in high-infection burdens .

Table 1: Comparison of SPZ and Decoquinate in Eimeria kongi Infection

| Parameter | SPZ | Decoquinate |

|---|---|---|

| Oocyst Inhibition (%) | 99.97 | 80.47 |

| Growth Performance | Normal | Normal |

| Resistance Status | Sensitive | Sensitive |

| Reference |

Diclazuril

- Mechanism : A triazine anticoccidial targeting apicoplasts in Eimeria .

- Efficacy : In rabbits, E. kongi exhibited resistance to diclazuril at clinical doses, with severe growth inhibition and high oocyst output. SPZ outperformed diclazuril in all metrics .

- Applications : Diclazuril is effective against other Eimeria species but shows cross-resistance in E. kongi .

Table 2: SPZ vs. Diclazuril in Eimeria kongi Infection

| Parameter | SPZ | Diclazuril |

|---|---|---|

| Oocyst Inhibition (%) | 99.97 | Resistant |

| Growth Performance | Normal | Severely Inhibited |

| Resistance Status | Sensitive | Resistant |

| Reference |

Toltrazuril

- Mechanism: A triazinone interfering with protozoal lipid metabolism .

- Efficacy : In Eimeria tenella-infected chickens, SPZ reduced oocyst output by 99.97% versus toltrazuril’s 70–80% . SPZ also showed higher relative body weight gain (rBWG) and lower cecal damage .

- Resistance : E. tenella isolates in Yiwu, China, developed slight resistance to toltrazuril but remained sensitive to SPZ .

Table 3: SPZ vs. Toltrazuril in Eimeria tenella Infection

| Parameter | SPZ | Toltrazuril |

|---|---|---|

| Oocyst Inhibition (%) | 99.97 | 70–80 |

| Relative BWG (%) | 98.5 | 85.2 |

| Resistance Status | Sensitive | Slight Resistance |

| Reference |

Sulfamonomethoxine

- Mechanism : A sulfonamide targeting dihydrofolate synthase .

- Efficacy: In turkeys infected with Plasmodium durae, SPZ prevented mortality without reducing parasitemia, whereas sulfamonomethoxine suppressed parasitemia but failed to prevent deaths .

- Applications : SPZ is preferred for acute outbreaks due to its mortality prevention .

Salinomycin and Nicarbazine

- Mechanism: Ionophore anticoccidials disrupting ion balance .

- Resistance: E. tenella isolates showed severe resistance to salinomycin and nicarbazine but remained sensitive to SPZ .

Biologische Aktivität

Sulfachloropyrazine sodium (SPZ) is a sulfonamide antibiotic primarily used in veterinary medicine, particularly for the treatment of coccidiosis and other infections in poultry. This article explores the biological activity of SPZ, focusing on its efficacy against various pathogens, pharmacokinetics, and its potential implications in animal health.

Sulfachloropyrazine acts as a competitive antagonist of para-aminobenzoic acid (PABA), which is crucial for the synthesis of folic acid in bacteria and protozoa. By inhibiting this pathway, SPZ effectively disrupts nucleic acid synthesis, leading to bacteriostatic effects against susceptible organisms .

1. Toxoplasma gondii

A significant study evaluated the efficacy of SPZ against Toxoplasma gondii in an acute murine model. Mice treated with SPZ at a dosage of 250 mg/kg body weight showed a 40% survival rate, with heart and kidney tissues being parasite-free as confirmed by nested PCR. This study highlighted SPZ's potential as a therapeutic agent for preventing and treating toxoplasmosis in animals .

Table 1: Efficacy of Sulfachloropyrazine Sodium Against Toxoplasmosis

| Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Parasite-Free Tissues |

|---|---|---|---|

| SPZ | 250 | 40 | Heart, Kidney |

| Control (Untreated) | N/A | 0 | Not applicable |

2. Coccidiosis in Poultry

SPZ has shown effectiveness against Eimeria species, which cause coccidiosis in poultry. In trials, chickens treated with SPZ demonstrated improved health and reduced mortality rates compared to untreated controls. The recommended dosage for coccidiosis treatment is typically between 75-100 g per 50 liters of drinking water for a duration of three consecutive days .

Pharmacokinetics

A study utilizing ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) developed a method to analyze sulfachloropyrazine levels in chicken plasma. The findings indicated that SPZ reaches peak plasma concentrations shortly after administration, with a half-life suggesting effective dosing regimens for maintaining therapeutic levels .

Table 2: Pharmacokinetic Parameters of Sulfachloropyrazine Sodium

| Parameter | Value |

|---|---|

| Peak Concentration (μg/mL) | Varies by dose |

| Half-Life (hours) | Approximately 6-8 |

| Bioavailability (%) | High |

Case Study 1: Efficacy in Broiler Chickens

In an experimental setup involving broiler chickens treated with sulfachloropyrazine sodium, researchers observed significant reductions in Eimeria load and improved weight gain compared to untreated groups. This trial supports the use of SPZ as an effective preventive measure against coccidiosis in commercial poultry farming .

Case Study 2: Residue Analysis

Research into residue levels of sulfachloropyrazine revealed that it persists longer in feathers than in edible tissues. This finding underscores the importance of monitoring withdrawal periods to prevent antimicrobial residues from entering the food chain . The study established that sulfachloropyrazine could be detected at higher concentrations in feathers up to 55 days post-treatment.

Q & A

Q. What is the molecular structure and synthesis pathway of sulfachloropyrazine sodium?

Sulfachloropyrazine sodium (C₁₀H₈ClN₄NaO₂S·H₂O) is a sulfonamide derivative with a pyrazine ring substituted with chlorine and sulfonamide groups. Its synthesis involves coupling 5-chloro-3-pyrazinamine with sulfanilamide, followed by sodium salt formation. Key characterization methods include ¹H-NMR (e.g., δ 11.33 ppm for -SO₂-NH) and 13C-NMR to confirm structural integrity . Yield optimization (~63%) requires precise control of reaction conditions like temperature and stoichiometry .

Q. How does sulfachloropyrazine sodium exert its antimicrobial and anticoccidial effects?

The compound acts as a competitive antagonist of para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase in protozoa and bacteria. This disrupts folic acid synthesis, essential for nucleic acid production, leading to growth arrest. Its efficacy against Eimeria tenella is demonstrated by anticoccidial indices (ACI) > 180 and reduction of lesion scores (RLS) in poultry trials .

Q. What analytical methods are recommended for quantifying sulfachloropyrazine sodium in formulations?

Use high-performance liquid chromatography (HPLC) with UV detection or titration with sodium nitrite (0.1 mol/L), where 1 mL corresponds to 30.67 mg of the compound. Ensure validation parameters (e.g., specificity, linearity) meet pharmacopeial standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in drug resistance data for sulfachloropyrazine sodium?

Resistance profiles vary by pathogen strain and regional usage. For example, E. tenella isolates showed slight resistance to toltrazuril but retained sensitivity to sulfachloropyrazine sodium in a 2023 study (POAA = 72.1%, ROP = 12.3%) . To address contradictions:

- Conduct comparative dose-response assays across isolates.

- Use genomic sequencing to identify mutations in PABA-related pathways.

- Apply statistical models (e.g., ANOVA with Dunnett’s post hoc test) to assess significance .

Q. What experimental design considerations are critical for evaluating sulfachloropyrazine sodium in combination therapies?

- Synergy testing : Combine with dihydrofolate reductase inhibitors (e.g., trimethoprim) to amplify folate pathway disruption .

- Dose optimization : Use factorial designs to test interactions (e.g., sulfachloropyrazine + sulfamonomethoxine in turkey malaria models) .

- Pharmacokinetic overlap : Ensure co-administered drugs have compatible absorption peaks (e.g., sulfachloropyrazine reaches plasma Cmax in 3–4 hours ) .

Q. How can researchers improve detection limits for sulfachloropyrazine sodium in complex biological matrices?

- Fluorescence spectroscopy : Monitor interactions with serum albumin (e.g., bovine serum albumin quenching studies) to quantify binding affinity .

- Mass spectrometry (MS-ESI) : Utilize negative ion mode ([M-H]⁻ at m/z 404.0) for trace analysis in plasma or feces .

- Sample preparation : Employ solid-phase extraction (SPE) to remove interferents from poultry tissues .

Methodological Challenges and Solutions

Q. What statistical approaches are suitable for analyzing anticoccidial efficacy data?

- Anticoccidial Index (ACI) : Calculate as (Survival rate + Weight gain) – (Lesion score + Oocyst count). Values > 160 indicate high efficacy .

- Percent of Optimum Anticoccidial Activity (POAA) : Normalize results against positive controls (e.g., monensin) to account for baseline variation .

- Multivariate regression : Correlate dosage, administration route, and pathogen load with treatment outcomes .

Q. How to design pharmacokinetic studies for sulfachloropyrazine sodium in avian species?

- Sampling intervals : Collect plasma at 0, 1, 3, 6, 12, and 24 hours post-administration to capture absorption/excretion phases.

- Renal clearance assessment : Measure urinary excretion rates, as the compound is rapidly eliminated via kidneys .

- Tissue distribution : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify residues in liver, muscle, and kidneys .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.